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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762 Get Quote

Technical Support Center: PX-866-17OH
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers and drug development professionals interpret unexpected

phenotypes when using PX-866-17OH, a potent, irreversible pan-isoform inhibitor of Class I

phosphoinositide 3-kinases (PI3Ks).

Frequently Asked Questions (FAQs)
Q1: What is PX-866-17OH and how does it differ from PX-866?

A1: PX-866 is a pro-drug that is rapidly metabolized in vivo to its more potent, active

metabolite, PX-866-17OH. PX-866-17OH is a wortmannin analog that irreversibly inhibits Class

I PI3K isoforms by covalently binding to the catalytic subunit. This leads to a sustained

inhibition of the PI3K/Akt/mTOR signaling pathway.

Q2: What are the expected on-target effects of PX-866-17OH?

A2: As a potent PI3K inhibitor, PX-866-17OH is expected to decrease the phosphorylation of

downstream effectors such as Akt, S6 ribosomal protein, and mTOR.[1][2] This typically results

in G1 cell-cycle arrest, inhibition of cell proliferation and motility, and induction of autophagy.[3]

[4] It is important to note that PX-866 often induces a cytostatic rather than cytotoxic effect,

meaning it stops cell growth without directly causing cell death.[4][5]
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Q3: We observe a paradoxical rebound or increase in Akt phosphorylation after initial inhibition

with PX-866-17OH. Is this an off-target effect?

A3: Not necessarily. This is a well-documented phenomenon for PI3K inhibitors and is often

due to the inhibition of negative feedback loops.[6][7] The PI3K/Akt/mTOR pathway has several

internal feedback mechanisms. When the pathway is inhibited, these feedback loops can be

disrupted, leading to the compensatory activation of upstream signaling molecules or parallel

pathways (e.g., MAPK/ERK), which can in turn lead to a rebound in Akt phosphorylation.[6]

This is a complex on-target effect and a common mechanism of acquired resistance.

Q4: We are not seeing a significant decrease in cell viability with the MTT assay, even at high

concentrations of PX-866-17OH. Is the compound inactive?

A4: This is a common observation and does not necessarily indicate compound inactivity. PX-

866 and its active metabolite are known to be primarily cytostatic, not cytotoxic, in many cell

lines, especially in monolayer cultures.[4][5] You may observe profound growth inhibition in

three-dimensional (3D) spheroid cultures, which better mimic the in vivo tumor

microenvironment.[1][4] Consider using an assay that measures proliferation (e.g., BrdU

incorporation) or cell number over time, in addition to metabolic viability assays like MTT.

Q5: Our cells are showing morphological changes and increased vacuolization after treatment

with PX-866-17OH, but are negative for apoptosis markers. What is happening?

A5: These morphological changes are characteristic of autophagy, a known on-target effect of

PI3K inhibition.[3][8] PX-866 has been shown to induce autophagy in several cancer cell lines.

[3] To confirm this, you should perform an LC3 turnover assay by Western blotting for LC3-I/II

or use other autophagy detection methods.
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after initial

decrease
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negative

feedback loops

leading to

upstream

reactivation (e.g.,

increased RTK

signaling).

Unlikely, given

the high
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866.

Reagent
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of measurement.

Perform a time-

course

experiment to

map the kinetics

of p-Akt inhibition

and rebound.

Investigate the

activation status

of upstream

RTKs or parallel

pathways like

MAPK/ERK.

Increased cell

proliferation at
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concentrations

Hormesis;

complex

feedback loop

activation.

Activation of an

unknown pro-

proliferative

kinase.

Inaccurate cell

counting; edge

effects in multi-

well plates.

Confirm with a

secondary

proliferation

assay (e.g.,

direct cell

counting).

Perform a

detailed dose-

response curve.

No effect on cell

viability (MTT

assay)

Compound is

cytostatic, not

cytotoxic. Cell

line is resistant.

The cell line may
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dependent on

the PI3K

pathway for

survival.

Incorrect assay

performance

(e.g., formazan
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dissolved).
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PI3K pathway
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cell line.
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be resistant
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Off-target toxicity
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in compound
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different PI3K
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dysregulated in

that cell line.

survival in that

specific cell line.

inhibitor. Perform

an apoptosis

assay (e.g.,

Annexin V

staining) to

confirm the mode

of cell death.

Changes in cell

morphology

(e.g.,

vacuolization)

Induction of

autophagy, a

known on-target

effect of PI3K

inhibition.

Disruption of

other cellular

processes

affecting

cytoskeletal

structure.

Effects of the

vehicle (e.g.,

DMSO) at high

concentrations.

Perform an LC3

turnover assay to

confirm

autophagy.

Include a

vehicle-only

control.

Quantitative Data Summary
Table 1: In Vitro Potency of PX-866-17OH Against Class I
PI3K Isoforms

PI3K Isoform IC50 (nM)

PI3Kα 14

PI3Kβ 57

PI3Kγ 131

PI3Kδ 148

Data sourced from MedChemExpress and based on Zask et al., J Med Chem. 2008 Mar

13;51(5):1319-23.

Table 2: Selectivity Profile of PX-866
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Kinase % Inhibition at 1 µM

Lck 32%

LOK 40%

233 other kinases < 30%

PX-866 is highly selective for PI3K. Out of a panel of 235 unrelated kinases, only Lck and LOK

were inhibited by more than 30% at a concentration of 1 µM.

Signaling Pathway and Experimental Workflow
Diagrams

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine
Kinase (RTK)

PI3K

Activation

PIP2

Phosphorylation

PIP3

PDK1

Recruitment

Akt

Recruitment

Phosphorylation
(Thr308)

mTORC1

Activation

Cell Proliferation
& Survival

Promotion

S6K

Activation

Autophagy
Initiation

Inhibition

Promotion

PX-866-17OH

Inhibition

Cell Culture
& Treatment

Cell Lysis
(with phosphatase inhibitors)

Protein
Quantification SDS-PAGE Protein Transfer

(to PVDF membrane)
Blocking

(5% BSA in TBST)
Primary Antibody
(e.g., anti-p-Akt)

Secondary Antibody
(HRP-conjugated)

Chemiluminescent
Detection Data Analysis

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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